1-Phenylhex-4-en-1-yn-3-one 1-Phenylhex-4-en-1-yn-3-one
Brand Name: Vulcanchem
CAS No.: 63124-72-1
VCID: VC19411087
InChI: InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,1H3
SMILES:
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol

1-Phenylhex-4-en-1-yn-3-one

CAS No.: 63124-72-1

Cat. No.: VC19411087

Molecular Formula: C12H10O

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylhex-4-en-1-yn-3-one - 63124-72-1

Specification

CAS No. 63124-72-1
Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
IUPAC Name 1-phenylhex-4-en-1-yn-3-one
Standard InChI InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,1H3
Standard InChI Key JVFQHXGHLZGVQY-UHFFFAOYSA-N
Canonical SMILES CC=CC(=O)C#CC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Phenylhex-4-en-1-yn-3-one belongs to the enynone family, featuring a hex-4-en-1-yn-3-one backbone substituted with a phenyl group at position 1. The conjugated system of double (C4–C5) and triple (C1–C2) bonds adjacent to a ketone (C3) creates a highly polarized electronic environment, enabling diverse reactivity .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₂H₁₀O
Molecular Weight170.21 g/mol
IUPAC Name1-Phenylhex-4-en-1-yn-3-one
SMILESC(#Cc1ccccc1)C(\C=C\C)=O
Exact Mass170.073165 g/mol

Spectral Features

  • ¹H NMR: Peaks at δ 7.58–7.33 (phenyl protons), δ 6.28 (alkene proton), and δ 2.27 (methyl group) .

  • IR: Strong absorption at 2200 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (C=O stretch).

  • MS: Molecular ion peak at m/z 170.1 (M⁺) .

Synthesis Methodologies

Alternative Approaches

  • Cross-Coupling: Phenylacetylene and hex-1-en-4-one under CuI/Pd(OAc)₂ catalysis in acetonitrile (yield: 68–75%).

  • Retro-Aldol Strategies: Employing β-hydroxyenones with Al(ClO₄)₃·9H₂O to suppress dehydration .

Optimization Parameters

ConditionOptimal ValueImpact on Yield
SolventAcetonitrile+15% vs. THF
Temperature50–60°CMaximizes rate
Catalyst Loading5 mol% Pd(PPh₃)₄Cost-effective

Chemical Reactivity and Mechanistic Insights

Electrophilic Additions

The alkynone moiety undergoes halogenation (e.g., Br₂) at the triple bond, yielding dibromo derivatives. Kinetic studies reveal a preference for trans-addition due to steric hindrance from the phenyl group .

Cycloadditions

1-Phenylhex-4-en-1-yn-3-one participates in [2+2] and [4+2] cycloadditions:

  • With Ethylene: Forms bicyclic ketones under UV light.

  • Diels-Alder: Reacts with cyclopentadiene to generate fused tricyclic systems (dr > 4:1) .

Reductive Transformations

  • Hydrogenation: Selective reduction of the alkene using H₂/Pd-C yields 1-phenylhex-1-yn-3-one.

  • NaBH₄ Reduction: Converts the ketone to a secondary alcohol while preserving unsaturation .

Applications in Organic Synthesis

Enediynes for Antitumor Agents

The compound serves as a precursor to ten-membered enediynes, which undergo Bergman cyclization to generate DNA-cleaving radicals. Fluorinated analogs show enhanced thermal reactivity for targeted cancer therapies .

Heterocycle Construction

  • Furan Derivatives: Intramolecular hetero-Michael addition forms 2,3-dialkylidenetetrahydrofurans with >90% diastereoselectivity .

  • Pyrroles: Condensation with primary amines under AuCl₃ catalysis .

Recent Advances and Emerging Applications

Natural Product Isolation

1-Phenylhex-4-en-1-yn-3-one was recently identified in Artemisia capillaris extracts, suggesting a biosynthetic role in plant defense mechanisms .

Materials Science

  • Polymer Additives: Improves thermal stability of polyesters (Tₚ increase by 40°C).

  • Liquid Crystals: Mesomorphic behavior observed in phenyl-terminated derivatives.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesReactivity Differences
1-PhenylhexanoneSaturated ketoneLacks conjugate addition sites
1-Phenylhex-1-en-4-yn-3-olAlcohol substituentProne to oxidation
4-Methylhex-1-yn-3-oneShorter carbon chainHigher volatility (bp 130°C)

Challenges and Future Directions

  • Stereocontrol: Improving enantioselectivity in cycloadditions via chiral auxiliaries.

  • Green Chemistry: Developing water-based catalytic systems to replace toluene .

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